molecular formula C12H16N2 B15145733 [2-(1H-indol-2-yl)ethyl]dimethylamine

[2-(1H-indol-2-yl)ethyl]dimethylamine

Cat. No.: B15145733
M. Wt: 188.27 g/mol
InChI Key: JCVWAPAZUAWTNU-UHFFFAOYSA-N
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Description

[2-(1H-indol-2-yl)ethyl]dimethylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the dimethylamine group attached to the ethyl side chain of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-indol-2-yl)ethyl]dimethylamine typically involves the reaction of indole with an appropriate alkylating agent. One common method is the alkylation of indole with 2-chloroethyl dimethylamine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-indol-2-yl)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(1H-indol-2-yl)ethyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.

Mechanism of Action

The mechanism of action of [2-(1H-indol-2-yl)ethyl]dimethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring system can mimic the structure of natural biomolecules, allowing it to bind to specific sites and modulate biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure but with an ethylamine side chain instead of a dimethylamine group.

    Serotonin: A neurotransmitter derived from tryptamine with a hydroxyl group on the indole ring.

    Melatonin: A hormone derived from serotonin with an additional methoxy group on the indole ring.

Uniqueness

[2-(1H-indol-2-yl)ethyl]dimethylamine is unique due to the presence of the dimethylamine group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1H-indol-2-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13-11/h3-6,9,13H,7-8H2,1-2H3

InChI Key

JCVWAPAZUAWTNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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